molecular formula C13H14N2O2 B13666087 4-(3,5-Dimethoxy-4-pyridyl)aniline

4-(3,5-Dimethoxy-4-pyridyl)aniline

Cat. No.: B13666087
M. Wt: 230.26 g/mol
InChI Key: KZVCQVMVWHUMGQ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxy-4-pyridyl)aniline is an organic compound that features a pyridine ring substituted with dimethoxy groups and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxy-4-pyridyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxy-4-pyridyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.

Scientific Research Applications

4-(3,5-Dimethoxy-4-pyridyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxy-4-pyridyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Similar in structure but lacks the pyridine ring.

    4-Aminopyrocatechol dimethyl ether: Another related compound with different substitution patterns.

Uniqueness

4-(3,5-Dimethoxy-4-pyridyl)aniline is unique due to the presence of both the dimethoxy-substituted pyridine ring and the aniline moiety.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3,5-dimethoxypyridin-4-yl)aniline

InChI

InChI=1S/C13H14N2O2/c1-16-11-7-15-8-12(17-2)13(11)9-3-5-10(14)6-4-9/h3-8H,14H2,1-2H3

InChI Key

KZVCQVMVWHUMGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C2=CC=C(C=C2)N)OC

Origin of Product

United States

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